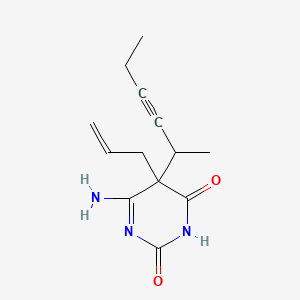

5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Metabolism and Excretion in Animals

Methohexital, a derivative of 5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil, has been studied for its metabolism and excretion in animals. In rats and dogs, it was found to be metabolized to a hydroxylated derivative, with rapid excretion observed through fecal routes (Welles, McMahon, & Doran, 1963).

Synthesis and Stereoisomer Analysis

Research on the synthesis of Methohexital, involving allylation of 1-methyl-5-(1′-methylpent-2′-ynyl)barbituric acid, has been reported. The study highlighted the formation of Methohexital's stereoisomers and their separation and analysis through GC and NMR (Brunner et al., 1999).

Pharmacological Investigation of Stereoisomers

A study conducted on the pharmacology of 1-methyl-5-(1-methyl-2-pentynyl)-5-allyl-barbituric acid's optically active forms revealed significant qualitative and quantitative differences in anesthetic potency among its enantiomorphs across different species (Gibson, Doran, Wood, & Swanson, 1959).

Catalytic Reactions and Synthesis Methods

Further studies have been conducted on catalytic reactions involving compounds related to 5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil. These include the synthesis of allylic amines via iridium-catalyzed C-C bond forming hydrogenation and imine vinylation (Barchuk, Ngai, & Krische, 2007).

Mutagenicity Studies

Research has also explored the mutagenic properties of related compounds. 5-Formyluracil, a base formed by oxidation of the thymine methyl group, has been investigated for its mutagenic properties, which may have relevance to derivatives of 5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil (Privat & Sowers, 1996).

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that 6-Amino-5-hex-3-yn-2-yl-5-prop-2-enylpyrimidine-2,4-dione may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds , it is likely that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Similar compounds have been associated with a range of biological activities, suggesting that this compound may also exert various molecular and cellular effects .

properties

IUPAC Name |

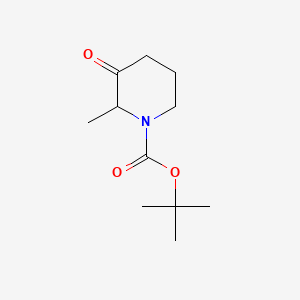

6-amino-5-hex-3-yn-2-yl-5-prop-2-enylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-4-6-7-9(3)13(8-5-2)10(14)15-12(18)16-11(13)17/h5,9H,2,4,8H2,1,3H3,(H3,14,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRRJQCIUUXKJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(C)C1(C(=NC(=O)NC1=O)N)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-5-hex-3-yn-2-yl-5-prop-2-enylpyrimidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B592205.png)